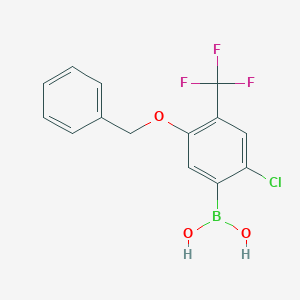
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound. It is used as a reactant for functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is C14H12BF3O3 . Its molecular weight is 296.05 .Chemical Reactions Analysis
This compound can be involved in Suzuki–Miyaura coupling reactions . It can also undergo functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 434.9±55.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 . The pKa is predicted to be 7.59±0.53 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Phenylboronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. Specifically, trifluoromethylated phenylboronic acids, akin to the queried compound, serve as valuable intermediates for introducing the trifluoromethyl group into organic molecules, enhancing their metabolic stability, and potentially modifying their biological activity. The ortho-substituent on phenylboronic acids, similar to our compound of interest, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, indicating its role in peptide synthesis and amidation reactions (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Chemistry
In the realm of material science, phenylboronic acids with trifluoromethyl groups are utilized in the synthesis of novel polymers and materials. Their unique properties enable the development of materials with specific functionalities, such as thermal stability, electronic properties, and resistance to degradation. For instance, the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer demonstrates the utility of trifluoromethyl phenylboronic acids in creating high-performance materials with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).
Safety And Hazards
This compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed, a poison center or doctor should be contacted .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBGYCIHJSKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

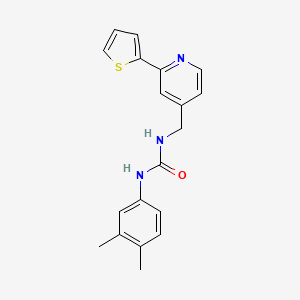
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
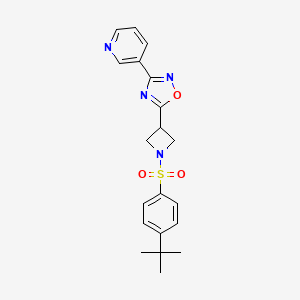
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)
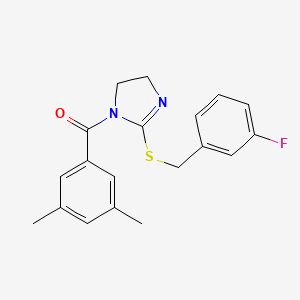
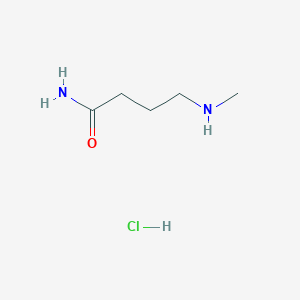
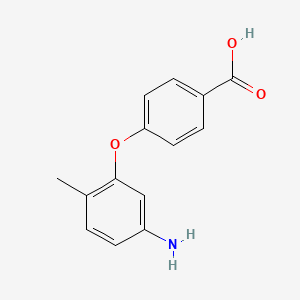
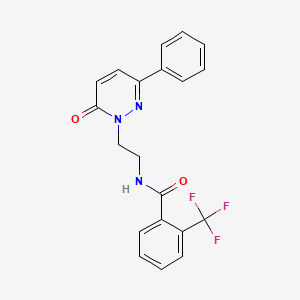
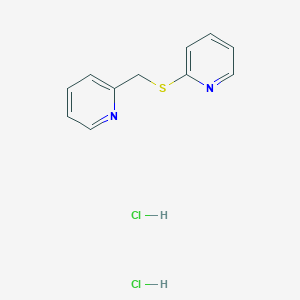
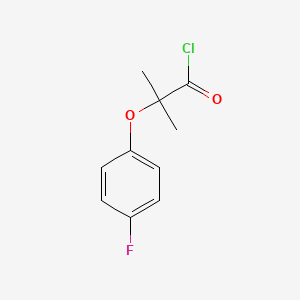
![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)